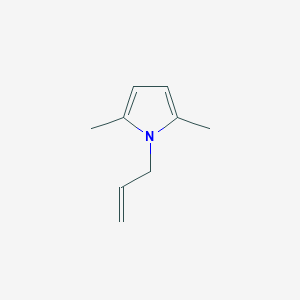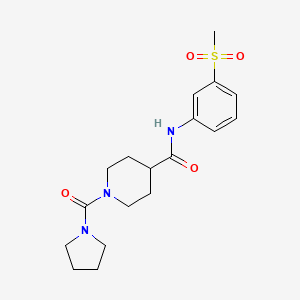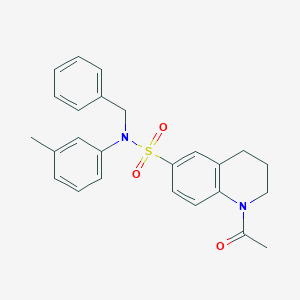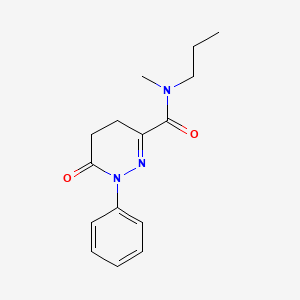![molecular formula C27H30N4O3 B7547988 N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)
N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is commonly referred to as ADP or Adamantyl-Derived Peptide and is synthesized through a specific method that involves the use of various chemical reagents.
Wirkmechanismus
The mechanism of action of ADP involves its binding to specific target proteins, leading to the inhibition of their enzymatic activity. This inhibition occurs through the formation of a covalent bond between ADP and the target protein, resulting in the disruption of its function.
Biochemical and Physiological Effects:
ADP has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of immune responses. These effects are mediated through the inhibition of specific enzymes and signaling pathways, leading to the disruption of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
ADP has several advantages and limitations for use in lab experiments. One advantage is its potent inhibitory activity against various enzymes, making it a valuable tool for studying their function. However, its high cost and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the research and development of ADP. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the identification of new target proteins and pathways that can be inhibited by ADP, leading to the development of novel drugs for various diseases. Additionally, the evaluation of ADP's pharmacokinetics and toxicity profile is necessary for its potential use as a therapeutic agent.
In conclusion, ADP is a promising compound with potential applications in various fields, including medicinal chemistry and drug development. Its potent inhibitory activity against various enzymes and signaling pathways makes it a valuable tool for studying their function. Further research is necessary to optimize its synthesis method, identify new target proteins and pathways, and evaluate its pharmacokinetics and toxicity profile.
Synthesemethoden
The synthesis of ADP involves the reaction of 2-(1-adamantylamino)phenylboronic acid with 3-(2,4-dioxoquinazolin-1-yl)propanoyl chloride in the presence of a base catalyst such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the resulting product is purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
ADP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. In medicinal chemistry, ADP has been shown to exhibit potent inhibitory activity against various enzymes such as proteases and kinases, making it a promising lead compound for the development of novel drugs.
Eigenschaften
IUPAC Name |
N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c32-24(9-10-31-23-8-4-1-5-20(23)25(33)29-26(31)34)28-21-6-2-3-7-22(21)30-27-14-17-11-18(15-27)13-19(12-17)16-27/h1-8,17-19,30H,9-16H2,(H,28,32)(H,29,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJMGXKKHDMKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4NC(=O)CCN5C6=CC=CC=C6C(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)
![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)


![4-fluoro-3-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7547977.png)


![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)